molecular formula C22H27FN2O4S B2788583 5-(cyclohexylsulfamoyl)-N-(2-ethoxyphenyl)-2-fluoro-N-methylbenzamide CAS No. 452050-97-4

5-(cyclohexylsulfamoyl)-N-(2-ethoxyphenyl)-2-fluoro-N-methylbenzamide

货号 B2788583
CAS 编号: 452050-97-4
分子量: 434.53
InChI 键: MOYWQDOUSUWSJC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(Cyclohexylsulfamoyl)-N-(2-ethoxyphenyl)-2-fluoro-N-methylbenzamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an essential component of the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in treating various B-cell malignancies.

作用机制

5-(cyclohexylsulfamoyl)-N-(2-ethoxyphenyl)-2-fluoro-N-methylbenzamide works by inhibiting the activity of BTK, which is a key component of the B-cell receptor signaling pathway. This pathway plays a critical role in the survival and proliferation of B-cells, which are involved in the development of B-cell malignancies. By inhibiting BTK, 5-(cyclohexylsulfamoyl)-N-(2-ethoxyphenyl)-2-fluoro-N-methylbenzamide prevents the activation of downstream signaling pathways and ultimately leads to the death of B-cells.
Biochemical and physiological effects:
In addition to its effects on B-cell survival and proliferation, 5-(cyclohexylsulfamoyl)-N-(2-ethoxyphenyl)-2-fluoro-N-methylbenzamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of autoimmune diseases. It has also been shown to enhance the activity of natural killer cells, which play an important role in the immune response against cancer cells.

实验室实验的优点和局限性

One of the main advantages of 5-(cyclohexylsulfamoyl)-N-(2-ethoxyphenyl)-2-fluoro-N-methylbenzamide is its potency and selectivity for BTK. This makes it a valuable tool for studying the role of BTK in various cellular processes. However, one limitation of 5-(cyclohexylsulfamoyl)-N-(2-ethoxyphenyl)-2-fluoro-N-methylbenzamide is its relatively short half-life, which may limit its effectiveness in vivo.

未来方向

There are several potential future directions for research on 5-(cyclohexylsulfamoyl)-N-(2-ethoxyphenyl)-2-fluoro-N-methylbenzamide. One area of interest is the development of combination therapies that include 5-(cyclohexylsulfamoyl)-N-(2-ethoxyphenyl)-2-fluoro-N-methylbenzamide and other agents targeting different components of the B-cell receptor signaling pathway. Another area of interest is the investigation of 5-(cyclohexylsulfamoyl)-N-(2-ethoxyphenyl)-2-fluoro-N-methylbenzamide in other autoimmune diseases, such as multiple sclerosis and type 1 diabetes. Finally, there is also potential for the development of more potent and selective BTK inhibitors based on the structure of 5-(cyclohexylsulfamoyl)-N-(2-ethoxyphenyl)-2-fluoro-N-methylbenzamide.

合成方法

The synthesis of 5-(cyclohexylsulfamoyl)-N-(2-ethoxyphenyl)-2-fluoro-N-methylbenzamide involves several steps, including the reaction of 2-fluoro-4-nitrobenzoic acid with cyclohexylamine to form 2-fluoro-4-(cyclohexylamino)benzoic acid. This is then reacted with N-(2-ethoxyphenyl)methylamine to form 5-(cyclohexylamino)-N-(2-ethoxyphenyl)-2-fluorobenzoic acid. The final step involves the reaction of this compound with methyl isocyanate and sulfamic acid to form 5-(cyclohexylsulfamoyl)-N-(2-ethoxyphenyl)-2-fluoro-N-methylbenzamide.

科学研究应用

5-(cyclohexylsulfamoyl)-N-(2-ethoxyphenyl)-2-fluoro-N-methylbenzamide has been extensively studied for its potential as a therapeutic agent in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). It has also been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.

属性

IUPAC Name

5-(cyclohexylsulfamoyl)-N-(2-ethoxyphenyl)-2-fluoro-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O4S/c1-3-29-21-12-8-7-11-20(21)25(2)22(26)18-15-17(13-14-19(18)23)30(27,28)24-16-9-5-4-6-10-16/h7-8,11-16,24H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYWQDOUSUWSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(C)C(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3CCCCC3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(cyclohexylsulfamoyl)-N-(2-ethoxyphenyl)-2-fluoro-N-methylbenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。